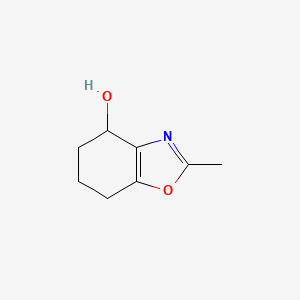

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol

Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol (CAS 1369141-18-3, molecular formula C₈H₁₁NO₂) is a bicyclic heterocyclic compound featuring a partially hydrogenated benzoxazole core. The benzoxazole ring comprises fused benzene and oxazole (oxygen- and nitrogen-containing) moieties, with a hydroxyl (-OH) group at the 4-position and a methyl substituent at the 2-position. This structure confers unique physicochemical properties, such as polarity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h6,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBVNUSUAZZVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methyl ketones in the presence of an acid catalyst . The reaction conditions often include heating the mixture to promote cyclization and formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzoxazole derivatives .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with five structurally related analogs (Table 1), emphasizing differences in heteroatoms, functional groups, and molecular properties.

Table 1: Comparative Analysis of Structural Analogs

Key Differences and Implications

Heterocycle Substitution: Benzoxazole vs. Benzothiazole: Replacing oxygen with sulfur (e.g., in benzothiazole derivatives) increases molecular weight and alters electronic properties. Functional Group at 4-Position:

- The hydroxyl group in the target compound enables hydrogen bonding, influencing solubility and biological interactions.

- The ketone (=O) in the benzoxazolone analog (C₈H₉NO₂) reduces hydrogen-bonding capacity but introduces electrophilicity, making it reactive toward nucleophiles .

- Carboxylic acid derivatives (e.g., C₁₀H₁₃NO₃) exhibit acidity (pKa ~4-5), enabling salt formation and enhanced water solubility .

- Amine-containing analogs (e.g., C₈H₁₃N₂S·HCl) form hydrochloride salts, improving crystallinity and stability .

Physicochemical Properties :

- Molecular Weight : The target compound (153.18 g/mol) is lighter than its carboxylic acid (195.22 g/mol) and benzothiazole (209.25 g/mol) analogs, affecting pharmacokinetic profiles like absorption and distribution.

- Polarity : The hydroxyl and carboxylic acid groups increase polarity, enhancing aqueous solubility compared to the ketone or amine derivatives.

Synthetic and Applications Context :

- The benzoxazolone derivative (CAS 201024-63-7) is commercially available at 95% purity and priced between €211–€1,863 per 50–500 mg, suggesting its utility in high-value applications like pharmaceutical intermediates .

- The hydrochloride salts (e.g., C₈H₁₃N₂S·HCl) are labeled as reagent-grade, indicating use in laboratory synthesis .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol (CAS No. 1369141-18-3) is a heterocyclic compound with the molecular formula and a molecular weight of 153.18 g/mol. It features a unique substitution pattern and a hydroxyl group that significantly influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Antimicrobial Properties

Research indicates that 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

The mechanism underlying its antimicrobial activity involves the inhibition of specific enzymes integral to bacterial metabolism. The compound may interact with bacterial cell membranes or inhibit critical metabolic pathways, leading to cell death or growth inhibition .

Anticancer Activity

In addition to antimicrobial properties, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol has been investigated for its anticancer potential . Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit cell proliferation in various cancer lines . The compound's ability to modulate signaling pathways associated with cancer progression is an area of ongoing research.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol against multiple strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest significant potential for this compound as an antimicrobial agent .

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of the compound involved treating human cancer cell lines with varying concentrations:

| Concentration (µM) | % Cell Viability (after 24h) |

|---|---|

| 0 | 100% |

| 10 | 75% |

| 25 | 50% |

| 50 | 30% |

The data indicates that higher concentrations lead to reduced cell viability, supporting the hypothesis that the compound may act as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.